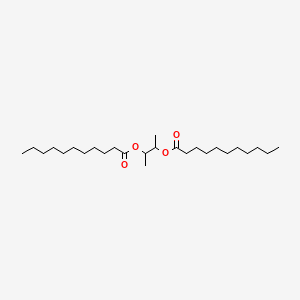
2,3-Butanediol diundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ブタンジオールジウンデカン酸エステルは、幅広い工業用途で知られている2,3-ブタンジオールのエステル誘導体です。このエステルは、2,3-ブタンジオールとウンデカン酸の反応によって生成されます。得られた化合物は、その独自の化学的性質により、さまざまな分野で使用されています。
準備方法
合成経路と反応条件
2,3-ブタンジオールジウンデカン酸エステルの合成は、通常、2,3-ブタンジオールとウンデカン酸のエステル化によって行われます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸触媒によって触媒されます。反応は、反応物のエステル生成物への完全な転換を確実にするために、還流条件下で行われます。
工業生産方法
工業的な設定では、2,3-ブタンジオールジウンデカン酸エステルの生産は、連続フローリアクターを使用して拡大することができます。これらのリアクターは、反応条件をより適切に制御することを可能にし、最終生成物のより高い収率と純度をもたらします。リパーゼなどの生体触媒の使用も、プロセスをより環境に優しいものにするために検討されています。
化学反応の分析
反応の種類
2,3-ブタンジオールジウンデカン酸エステルは、次のようなさまざまな化学反応を起こすことができます。
加水分解: エステル結合は、水と酸または塩基触媒の存在下で、2,3-ブタンジオールとウンデカン酸に戻すことができます。
酸化: 分子のジオール部分は、ジケトンまたはカルボン酸を形成するために酸化することができます。
還元: エステルは、アルコールを形成するために還元することができます。
一般的な試薬と条件
加水分解: 水での酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
生成される主要な生成物
加水分解: 2,3-ブタンジオールとウンデカン酸。
酸化: ジケトンまたはカルボン酸。
還元: アルコール。
科学研究への応用
2,3-ブタンジオールジウンデカン酸エステルは、科学研究でいくつかの用途があります。
化学: 他の複雑な分子の合成における中間体として使用されます。
生物学: 生分解性可塑剤としての可能性について研究されています。
医学: 抗菌特性について調査されています。
産業: 潤滑油や界面活性剤の製剤に使用されています。
科学的研究の応用
2,3-Butanediol diundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of lubricants and surfactants.
作用機序
2,3-ブタンジオールジウンデカン酸エステルがその効果を発揮するメカニズムは、その用途によって異なります。たとえば、可塑剤として、ポリマー鎖と相互作用してその柔軟性を高めます。抗菌用途では、微生物の細胞膜を破壊して細胞死をもたらします。
類似化合物との比較
類似化合物
- 2,3-ブタンジオール
- 1,4-ブタンジオール
- 1,3-ブタンジオール
独自性
2,3-ブタンジオールジウンデカン酸エステルは、エステル結合により独特であり、親化合物である2,3-ブタンジオールと比較して異なる物理的および化学的特性を付与します。このエステル化は、非極性溶媒に対する溶解度と安定性を高め、さまざまな工業用途に適しています。
特性
CAS番号 |
84006-15-5 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC名 |
3-undecanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChIキー |
VPYGKOMKNKKKCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


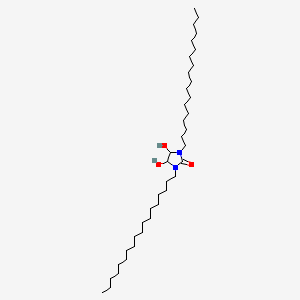

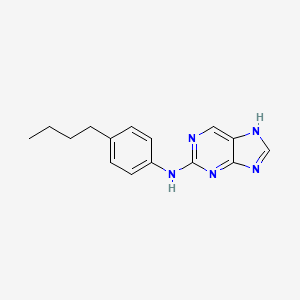
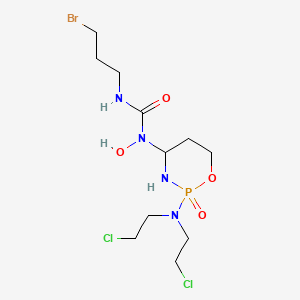
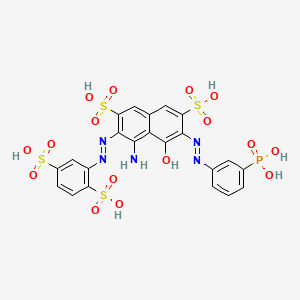


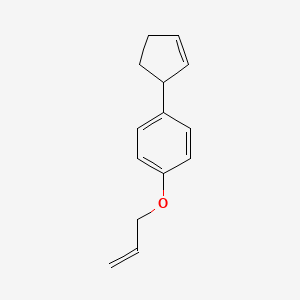
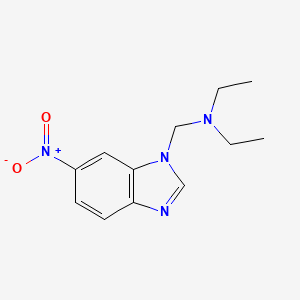
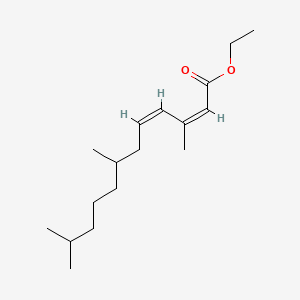
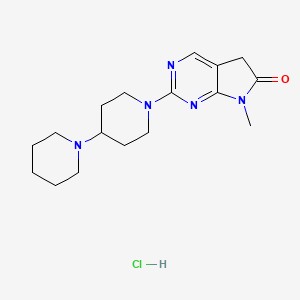


![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
